
(R)-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine is a chiral amine compound characterized by the presence of a fluorine atom and a methyl group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the commercially available 5-fluoro-2-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to the corresponding amine via reductive amination using a suitable amine source and a reducing agent such as sodium cyanoborohydride.
Chiral Resolution: The racemic mixture of the amine is resolved into its enantiomers using chiral chromatography or other resolution techniques.
Industrial Production Methods
Industrial production of ®-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine may involve large-scale reductive amination processes followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable chiral separation methods.
Chemical Reactions Analysis
Types of Reactions
®-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the phenyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
®-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex organic molecules.
Biological Studies: It is used in studies investigating the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets, leading to its desired biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- ®-2-(5-Fluoro-2-methylphenyl)pyrrolidine hydrochloride
- 5-Fluoro-2-methylphenylboronic acid
Uniqueness
®-1-(5-Fluoro-2-methylphenyl)-N-methylethan-1-amine is unique due to its specific chiral configuration and the presence of both a fluorine atom and a methyl group on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H14FN |
|---|---|
Molecular Weight |
167.22 g/mol |
IUPAC Name |
(1R)-1-(5-fluoro-2-methylphenyl)-N-methylethanamine |
InChI |
InChI=1S/C10H14FN/c1-7-4-5-9(11)6-10(7)8(2)12-3/h4-6,8,12H,1-3H3/t8-/m1/s1 |
InChI Key |
KFGMARCIGFTRHR-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)F)[C@@H](C)NC |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(C)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


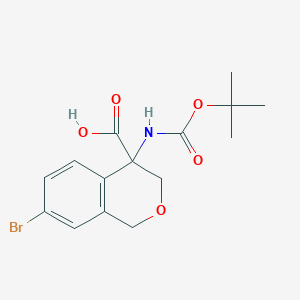
![2-Methyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13056145.png)
![cis-Methylhexahydro-1H-furo[3,4-C]pyrrole-3A-carboxylatehcl](/img/structure/B13056150.png)
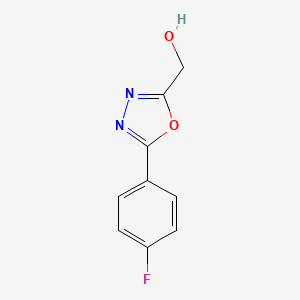
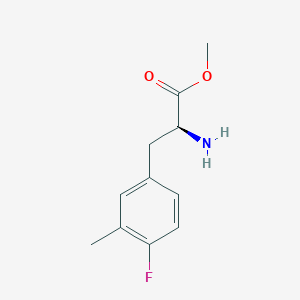
![ethyl N-[(Z)-3-hydroxy-2-phenyldiazenylbut-2-enoyl]carbamate](/img/structure/B13056163.png)
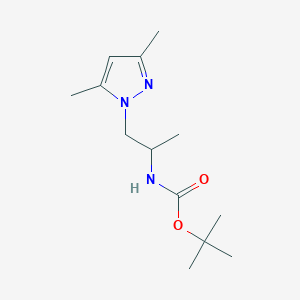
![2-[(E)-2-(2-chlorophenyl)ethenyl]-1,3-benzothiazole](/img/structure/B13056177.png)
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate](/img/structure/B13056184.png)
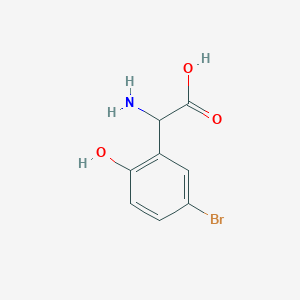
![2-(2-((4-Methoxybenzyl)amino)thieno[2,3-D]thiazol-5-YL)acetonitrile](/img/structure/B13056198.png)
![Tert-butyl 7-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B13056213.png)
![6-Chloro-8-(ethylthio)imidazo[1,2-B]pyridazine-3-carbonitrile](/img/structure/B13056224.png)
![N-(Propan-2-yl)-1-[N'-(propan-2-yl)carbamimidamido]methanimidamidehydrochloride](/img/structure/B13056232.png)
